

Spectroscopic data of 2-(3,4-Dihydroxyphenyl)acetonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(3,4-Dihydroxyphenyl)acetonitrile
Cat. No.:	B075652

[Get Quote](#)

A Spectroscopic Guide to 2-(3,4-Dihydroxyphenyl)acetonitrile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dihydroxyphenyl)acetonitrile, also known as homoprotocatechuonitrile, is a nitrile compound featuring a catechol (3,4-dihydroxybenzene) moiety. This structural motif is prevalent in numerous natural products and pharmacologically active molecules, making its unambiguous characterization a critical step in chemical synthesis and drug discovery. Spectroscopic analysis provides a definitive fingerprint of a molecule's structure. This guide offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(3,4-Dihydroxyphenyl)acetonitrile**, providing the foundational knowledge necessary for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

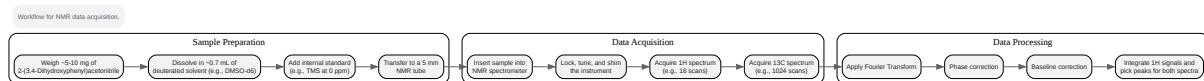
¹H NMR Analysis: Unveiling the Proton Environment

The ¹H NMR spectrum of **2-(3,4-Dihydroxyphenyl)acetonitrile** provides a precise count and description of the different types of protons present. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often used due to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (like those in hydroxyl groups).

Causality in Spectral Features:

- Aromatic Protons (δ 6.6-6.8 ppm): The three protons on the benzene ring appear in this region. Their specific chemical shifts and splitting patterns (multiplicities) are dictated by their position relative to the electron-donating hydroxyl groups and the electron-withdrawing acetonitrile group. The proton at position 2, situated between a hydroxyl and the alkyl chain, will have a different chemical environment than the protons at positions 5 and 6. The coupling between adjacent protons (ortho- and meta-coupling) leads to characteristic splitting patterns, often a doublet and a doublet of doublets, which allows for their unambiguous assignment.
- Methylene Protons (δ ~3.7 ppm): The two protons of the methylene group (-CH₂-) adjacent to the nitrile and the aromatic ring appear as a singlet. Their equivalence is due to the free rotation around the C-C single bond. Their chemical shift is downfield from typical aliphatic protons due to the deshielding effects of both the aromatic ring and the cyano group.
- Hydroxyl Protons (Variable): The chemical shifts of the two phenolic hydroxyl (-OH) protons are highly variable and depend on concentration, temperature, and residual water in the solvent. They often appear as broad singlets and can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH signals to disappear due to proton-deuterium exchange.

¹³C NMR Analysis: Mapping the Carbon Skeleton


The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Key Carbon Signals:

- Nitrile Carbon (C≡N): This carbon typically appears in a distinct region of the spectrum, around δ 118-120 ppm.
- Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals. The carbons bearing the hydroxyl groups (C3 and C4) will be shifted significantly downfield (δ ~145 ppm) due to the deshielding effect of the oxygen atoms. The other aromatic carbons will have chemical shifts in the range of δ 115-130 ppm.
- Methylene Carbon (-CH₂-): The carbon of the methylene group will appear in the aliphatic region of the spectrum, typically around δ 20-30 ppm.

Experimental Protocol: NMR Spectroscopy

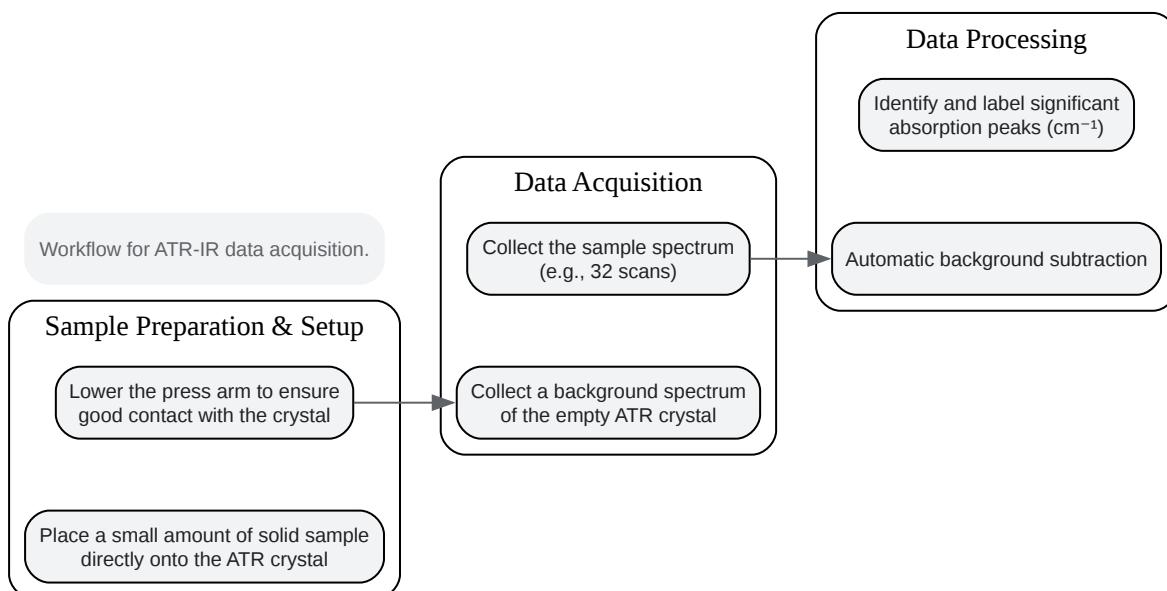
A standardized protocol ensures reproducibility and accuracy of the acquired data.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.


Interpretation of the IR Spectrum:

The IR spectrum of **2-(3,4-Dihydroxyphenyl)acetonitrile** will exhibit characteristic absorption bands corresponding to its functional groups.

- O-H Stretch (Broad, \sim 3300-3500 cm^{-1}): A strong, broad absorption in this region is indicative of the hydrogen-bonded hydroxyl groups of the catechol moiety. The broadness is a result of the varying degrees of hydrogen bonding present in the sample.
- C-H Aromatic Stretch (\sim 3000-3100 cm^{-1}): A series of weaker absorptions in this region corresponds to the stretching vibrations of the C-H bonds on the aromatic ring.
- C≡N Stretch (\sim 2250 cm^{-1}): A sharp, medium-intensity absorption band in this region is a definitive indicator of the nitrile functional group. The position of this band can be influenced by conjugation, though the effect is modest for a methylene-spaced nitrile.
- C=C Aromatic Stretch (\sim 1500-1600 cm^{-1}): One or more bands of variable intensity in this region are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.
- C-O Stretch (\sim 1200-1300 cm^{-1}): The stretching vibration of the C-O bonds of the phenolic hydroxyl groups will give rise to a strong absorption in this region.

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

[Click to download full resolution via product page](#)

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, further confirming its identity.

Analysis of the Mass Spectrum:

For **2-(3,4-Dihydroxyphenyl)acetonitrile** (Molecular Formula: $\text{C}_8\text{H}_7\text{NO}_2$, Molecular Weight: 149.15 g/mol), the mass spectrum will show:

- Molecular Ion Peak (M^+): A peak at $m/z = 149$, corresponding to the intact molecule with one electron removed. This is often the peak with the highest mass in an Electron Ionization (EI) spectrum.

- Fragment Ions: The molecular ion can undergo fragmentation, breaking into smaller, charged pieces. A common fragmentation pathway for this molecule is the benzylic cleavage, resulting in the loss of the \cdot CN group to form a stable dihydroxybenzyl cation at $m/z = 123$. Further fragmentation of the aromatic ring or loss of small neutral molecules like CO can also be observed.

Summary of Spectroscopic Data

Technique	Feature	Expected Chemical Shift / Wavenumber / m/z	Assignment
^1H NMR	Aromatic Protons	δ 6.6 - 6.8 ppm	C_6H_3
Methylene Protons	δ ~3.7 ppm	-CH ₂ -	
Hydroxyl Protons	Variable (Broad)	-OH	
^{13}C NMR	Nitrile Carbon	δ ~118-120 ppm	-C≡N
Aromatic C-OH	δ ~145 ppm	C3 & C4	
Aromatic C-H/C-C	δ 115 - 130 ppm	Aromatic carbons	
Methylene Carbon	δ ~20-30 ppm	-CH ₂ -	
IR	O-H Stretch	\sim 3300-3500 cm^{-1} (Broad)	Phenolic -OH
C≡N Stretch	\sim 2250 cm^{-1} (Sharp)	Nitrile	
C=C Aromatic Stretch	\sim 1500-1600 cm^{-1}	Aromatic Ring	
C-O Stretch	\sim 1200-1300 cm^{-1}	Phenolic C-O	
MS (EI)	Molecular Ion	$m/z = 149$	$[\text{C}_8\text{H}_7\text{NO}_2]^+$
Major Fragment	$m/z = 123$	[M - CN] ⁺	

- To cite this document: BenchChem. [Spectroscopic data of 2-(3,4-Dihydroxyphenyl)acetonitrile (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075652#spectroscopic-data-of-2-3-4-dihydroxyphenyl-acetonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com